molecular formula C11H8BrNO2 B15065415 2-(8-Bromoquinolin-7-yl)acetic acid

2-(8-Bromoquinolin-7-yl)acetic acid

Cat. No.: B15065415
M. Wt: 266.09 g/mol
InChI Key: HGNUSILPZHVXSS-UHFFFAOYSA-N
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Description

2-(8-Bromoquinolin-7-yl)acetic acid is a useful research compound. Its molecular formula is C11H8BrNO2 and its molecular weight is 266.09 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H8BrNO2

Molecular Weight

266.09 g/mol

IUPAC Name

2-(8-bromoquinolin-7-yl)acetic acid

InChI

InChI=1S/C11H8BrNO2/c12-10-8(6-9(14)15)4-3-7-2-1-5-13-11(7)10/h1-5H,6H2,(H,14,15)

InChI Key

HGNUSILPZHVXSS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C(C=C2)CC(=O)O)Br)N=C1

Origin of Product

United States

Foundational & Exploratory

8-bromoquinoline-7-acetic acid molecular weight and SMILES

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: 8-Bromoquinoline-7-Acetic Acid

Executive Summary

8-Bromoquinoline-7-acetic acid is a specialized heterocyclic building block utilized in medicinal chemistry, particularly in the synthesis of kinase inhibitors and proteolysis-targeting chimeras (PROTACs). Its value lies in its bifunctional nature : the C8-bromo group serves as an electrophilic handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), while the C7-acetic acid moiety provides a nucleophilic linker for amide coupling or esterification. This guide outlines its physicochemical profile, synthetic pathways, and quality control parameters.

Chemical Identity & Physicochemical Profile

The molecule consists of a quinoline core substituted at the 8-position with a bromine atom and at the 7-position with an acetic acid side chain.

Table 1: Molecular Specifications

PropertyValueNotes
Chemical Name 8-Bromoquinoline-7-acetic acidSystematic IUPAC
Molecular Formula C₁₁H₈BrNO₂
Molecular Weight 266.09 g/mol Monoisotopic Mass: 264.97 (⁷⁹Br)
SMILES OC(=O)Cc1c(Br)c2ncccc2cc1Validated for connectivity
InChIKey Predicted:[1] PIWNKSHCLTZKSZ-UHFFFAOYSA-NBased on core connectivity
CAS Number Research GradePrecursor CAS: 98203-08-8
Appearance Off-white to pale yellow solidLight sensitive
Solubility DMSO, DMF, MeOH (Hot)Poor water solubility at neutral pH

Synthetic Methodology

Since 8-bromoquinoline-7-acetic acid is not a commodity chemical, it is synthesized from 8-bromo-7-methylquinoline (CAS 98203-08-8) via a classic benzylic functionalization sequence. This route preserves the sensitive C8-bromo handle while extending the C7-methyl group.

Protocol: Benzylic Homologation Sequence
  • Radical Bromination (Wohl-Ziegler Reaction):

    • Reagents: 8-bromo-7-methylquinoline, N-bromosuccinimide (NBS), AIBN (cat.), CCl₄ or PhCF₃.

    • Conditions: Reflux, 4–6 hours.

    • Mechanism: Radical substitution at the benzylic position to yield 8-bromo-7-(bromomethyl)quinoline.

    • Critical Control: Avoid over-bromination (gem-dibromide formation) by using stoichiometric NBS (1.05 eq).

  • Cyanation (Nucleophilic Substitution):

    • Reagents: NaCN or KCN, DMF/H₂O or EtOH/H₂O.

    • Conditions: 60°C, 2–4 hours.

    • Mechanism: Sₙ2 displacement of the benzylic bromide to form 8-bromo-7-(cyanomethyl)quinoline.

    • Safety: Maintain basic pH to prevent HCN evolution.

  • Hydrolysis:

    • Reagents: 6M HCl or NaOH/H₂O followed by acidification.

    • Conditions: Reflux, 12 hours.

    • Outcome: Hydrolysis of the nitrile to the carboxylic acid.

Reaction Workflow Visualization

SynthesisPath SM 8-Bromo-7-methylquinoline (CAS 98203-08-8) Inter1 8-Bromo-7-(bromomethyl)quinoline SM->Inter1 NBS, AIBN Reflux Inter2 8-Bromo-7-(cyanomethyl)quinoline Inter1->Inter2 NaCN, DMF 60°C Product 8-Bromoquinoline-7-acetic acid (Target) Inter2->Product HCl, H2O Hydrolysis

Figure 1: Synthetic route from commercially available 8-bromo-7-methylquinoline to the target acid.

Applications in Drug Discovery

This scaffold is particularly relevant for Fragment-Based Drug Discovery (FBDD) and PROTAC development due to its orthogonal reactivity.

A. Orthogonal Functionalization Strategy

The molecule allows for sequential modification:

  • Amide Coupling (C7): The carboxylic acid is reacted first (e.g., with an amine linker) using standard coupling agents (HATU/DIPEA). This avoids interference from the aryl bromide.

  • Cross-Coupling (C8): The aryl bromide is then subjected to Suzuki, Buchwald-Hartwig, or Sonogashira coupling to attach the core pharmacophore or E3 ligase ligand.

B. Structural Biology Context
  • Kinase Inhibitors: The quinoline nitrogen (N1) can act as a hydrogen bond acceptor in the ATP-binding pocket (hinge region).

  • Vector Geometry: The 7- and 8-positions provide vectors that exit the binding pocket at distinct angles (~60° separation), ideal for accessing solvent-exposed areas or hydrophobic back-pockets.

Analytical & Quality Control Protocols

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

A. Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)
  • Acidic Proton: Broad singlet at ~12.0–13.0 ppm (COOH).

  • Benzylic Methylene: Singlet at ~4.0 ppm (Ar-CH ₂-COOH). Note: If this signal is a doublet or multiplet, check for enantiomeric impurities or restricted rotation.

  • Aromatic Region:

    • Quinoline ring protons (H2, H3, H4, H5, H6) will appear between 7.5–9.0 ppm.

    • Key Diagnostic: H2 (adjacent to N) typically appears most downfield (~8.9 ppm, dd).

B. Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Electrospray Ionization).

  • Isotope Pattern: The presence of one bromine atom results in a characteristic 1:1 doublet at M and M+2.

    • [M+H]⁺: ~266.0 and 268.0 m/z.

  • Fragmentation: Loss of CO₂ (M-44) is common in carboxylic acids.

C. HPLC Purity
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.

  • Detection: UV at 254 nm (aromatic) and 220 nm (amide/acid).

References

  • Sigma-Aldrich. Product Specification: 8-Bromoquinoline. Accessed October 2023.

  • MolCore. Product Data: 8-Bromo-7-methylquinoline (CAS 98203-08-8).[2][3] Accessed October 2023.

  • Musser, J. H., et al. "Synthesis of quinoline-7-acetic acid derivatives as leukotriene antagonists." Journal of Medicinal Chemistry, 1990. (General method for quinoline acetic acids).
  • Larsen, R. D., et al. "Practical Synthesis of 7-Substituted Quinolines via Palladium-Catalyzed Coupling." Journal of Organic Chemistry, 1996.

Sources

Technical Whitepaper: Solubility Profiling and Handling of 2-(8-Bromoquinolin-7-yl)acetic Acid in DMSO

[1]

Executive Summary

This technical guide details the solubility profile, physicochemical behavior, and handling protocols for 2-(8-Bromoquinolin-7-yl)acetic acid in Dimethyl Sulfoxide (DMSO).[1][2] Designed for medicinal chemists and formulation scientists, this document synthesizes structural analysis with field-proven experimental methodologies.[1]

While specific thermodynamic solubility data for this precise isomer is limited in public repositories, structural analogs (e.g., Quinoline-8-carboxylic acid) and physicochemical principles indicate this compound exhibits high solubility in anhydrous DMSO (>50 mg/mL) .[1] However, its zwitterionic potential and the steric influence of the 8-bromo substituent require specific handling to prevent precipitation upon aqueous dilution (kinetic solubility failure) or degradation during long-term storage.[1]

Physicochemical Analysis & Solubility Prediction

To understand the solubility behavior of this compound, we must deconstruct its molecular architecture.[1]

Structural Determinants
FeatureChemical ImpactSolubility Implication in DMSO
Quinoline Core Aromatic, hydrophobic scaffold.[1]Enhances. DMSO interacts favorably via

-dispersion forces and dipole-induced dipole interactions.[1]
7-Acetic Acid Polar, H-bond donor (OH) and acceptor (C=O).[1]Enhances. DMSO is a strong H-bond acceptor, stabilizing the carboxylic acid proton.
8-Bromo Group Lipophilic, electron-withdrawing, steric bulk.[1]Variable. The steric bulk at the peri-position (C8) relative to the ring nitrogen and ortho to the acetate (C7) likely disrupts planar crystal packing, potentially increasing solubility compared to non-halogenated analogs.[1]
Theoretical vs. Empirical Solubility

Based on structural analogs such as Quinoline-8-carboxylic acid (Solubility ~50 mg/mL in DMSO) and 2-(3-Bromoquinolin-6-yl)acetic acid, we project the following profile:

  • Predicted Thermodynamic Solubility (DMSO, 25°C): > 100 mM (> 26 mg/mL).[1]

  • Kinetic Solubility (PBS pH 7.4, 2% DMSO): Likely moderate (50–200 µM) due to the lipophilic bromine atom, which may drive precipitation in aqueous buffers.[1]

Methodological Guide: Solubility Determination

Experimental Workflow Diagram

The following decision tree outlines the optimal path for characterizing this compound.

SolubilityProtocolStartStart: Solid this compoundSolventCheckCheck DMSO Quality(Must be Anhydrous)Start->SolventCheckPrepPreparation:Add excess solid to DMSO(Target: 50 mg/mL)SolventCheck->PrepIf <0.1% H2OShakeEquilibration:Shake 24h @ 25°CPrep->ShakeFilterPhase Separation:Centrifuge & Filter (0.22 µm)Shake->FilterAnalyzeQuantification:HPLC-UV or LC-MSFilter->AnalyzeResultCalculate Solubility (S)Analyze->Result

Figure 1: Step-by-step thermodynamic solubility determination workflow.

Detailed Protocol

Objective: Determine the saturation concentration (

  • Preparation:

    • Weigh approximately 5–10 mg of solid compound into a 1.5 mL amber glass vial (protect from light due to potential brominated aromatic photosensitivity).

    • Add 100 µL of anhydrous DMSO (Grade: ≥99.9%, Water <0.05%).[1]

    • Note: If the solid dissolves immediately, add more solid until a visible suspension remains.[1]

  • Equilibration:

    • Seal the vial tightly to prevent hygroscopic water absorption.[1]

    • Agitate on an orbital shaker (500 rpm) or thermomixer at 25°C ± 1°C for 24 hours.

    • Why 24h? This allows the crystal lattice energy to be overcome and equilibrium to be established.

  • Phase Separation:

    • Centrifuge the sample at 10,000 rpm for 10 minutes to pellet undissolved solid.

    • Carefully aspirate the supernatant.[1] Crucial: Use a syringe filter (PTFE or Nylon, 0.22 µm) to remove micro-crystals that can skew HPLC results.[1]

  • Quantification (HPLC-UV):

    • Dilute the filtrate 1:100 and 1:1000 in Acetonitrile/Water (50:50).

    • Inject onto a C18 column.[1] Detect at 254 nm (aromatic region).[1]

    • Compare peak area against a standard curve prepared from a known weight of the compound fully dissolved in a high volume of solvent.

Critical Handling & Stability Factors

The "Wet DMSO" Trap

DMSO is highly hygroscopic.[1] It can absorb up to 10% of its weight in water from the atmosphere within 24 hours if left open.[1]

  • Impact: The solubility of this compound will drop exponentially as water content increases.[1] The hydrophobic 8-bromoquinoline core is intolerant of water.[1]

  • Solution: Always use single-use DMSO aliquots or store DMSO over 3Å molecular sieves.[1]

Acid-Base Interactions

The carboxylic acid moiety (

1
  • Observation: If solubility appears anomalously high (>200 mg/mL), check if the DMSO contains amine impurities (e.g., dimethylamine).[1] Formation of a salt in situ artificially inflates solubility data.[1]

Storage of Stock Solutions
  • Temperature: Store 10 mM or 20 mM stock solutions at -20°C.

  • Freeze-Thaw: Repeated freeze-thaw cycles can induce precipitation.[1] If the compound precipitates upon thawing, sonicate at 40°C for 5 minutes . The 8-bromo substituent makes the crystal lattice robust; heat is often required to re-dissolve "crashed out" solids.[1]

References

  • BenchChem. (n.d.).[1] Trk-IN-19 Solubility in DMSO: A Technical Guide. Retrieved from (Demonstrates standard DMSO solubility protocols for heterocyclic compounds).[1]

  • MedChemExpress. (n.d.).[1] Quinoline-8-carboxylic acid Product Information.[1][3] Retrieved from (Provides analog solubility data: 50 mg/mL in DMSO).[1]

  • Li, P., & Zhao, L. (2016).[1] Developing Early Formulations: Practice and Perspective.[1] International Journal of Pharmaceutics.[1] (General reference for thermodynamic vs. kinetic solubility).

  • Gaylord Chemical Company. (n.d.).[1][4][5] Dimethyl Sulfoxide (DMSO) Solubility Data.[1][3][4][5][6][7] Retrieved from (Authoritative source on DMSO solvent properties).[1]

  • Sigma-Aldrich. (n.d.).[1] 2-(3-Bromoquinolin-6-yl)acetic acid Safety Data Sheet. Retrieved from .[1]

An In-depth Technical Guide to the pKa Values of Quinoline-7-Acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The acid dissociation constant (pKa) is a critical physicochemical parameter that profoundly influences the pharmacokinetic and pharmacodynamic properties of drug candidates. For ionizable compounds such as quinoline-7-acetic acid derivatives, the pKa dictates the degree of ionization at physiological pH, which in turn governs solubility, membrane permeability, protein binding, and interaction with biological targets. This guide provides a comprehensive exploration of the pKa values of quinoline-7-acetic acid derivatives, a scaffold of interest in medicinal chemistry due to the diverse biological activities of quinolines.[1][2] We will delve into the structural factors that modulate the acidity of the carboxylic acid moiety and the basicity of the quinoline nitrogen, methods for experimental determination and computational prediction of pKa, and the practical implications of these values in drug discovery and development.

The Significance of pKa in Drug Discovery: The Case of Quinoline Derivatives

The ionization state of a molecule is a key determinant of its behavior in a biological system.[1] The Henderson-Hasselbalch equation quantitatively relates pH and pKa to the ratio of the ionized and unionized forms of a compound. For a drug to be effective, it often needs to exist in a delicate balance between these forms. The unionized form is typically more lipophilic and can more readily cross cell membranes, a crucial step for oral absorption and reaching intracellular targets.[1] Conversely, the ionized form is generally more water-soluble, which is important for formulation and dissolution, and can engage in specific ionic interactions with biological targets.[1]

Quinoline derivatives have a rich history in medicinal chemistry, with applications ranging from antimalarials to anticancer agents.[1][2] The quinoline ring system itself is a weak base due to the lone pair of electrons on the nitrogen atom. The introduction of an acetic acid moiety at the 7-position introduces an acidic center. Thus, quinoline-7-acetic acid and its derivatives are amphoteric molecules with at least two pKa values: one corresponding to the protonation of the quinoline nitrogen (pKa₁) and another to the deprotonation of the carboxylic acid (pKa₂). Understanding and manipulating these pKa values through targeted chemical modifications is a cornerstone of rational drug design for this class of compounds.

Structural Factors Influencing the pKa of Quinoline-7-Acetic Acid Derivatives

The pKa values of quinoline-7-acetic acid derivatives are a composite of the electronic effects of the quinoline ring system and any additional substituents. We can analyze the acidity of the carboxylic acid group and the basicity of the quinoline nitrogen separately.

Acidity of the Carboxylic Acid Moiety (pKa₂)

The acidity of the carboxylic acid group is primarily influenced by the electron-withdrawing or -donating nature of the quinoline ring system.

  • The Methylene Spacer: The presence of the -CH₂- group between the quinoline ring and the carboxylic acid is crucial. It isolates the carboxyl group from the direct resonance effects of the aromatic system. Therefore, the primary electronic influence of the quinoline ring on the carboxylic acid's pKa will be inductive.

  • Inductive Effect of the Quinoline Ring: The quinoline ring system, being an aromatic heterocycle, is generally considered to be electron-withdrawing. This inductive effect will stabilize the carboxylate anion formed upon deprotonation, thereby increasing the acidity (lowering the pKa) of the carboxylic acid compared to a simple aliphatic carboxylic acid like acetic acid (pKa ≈ 4.76).

  • Estimating the pKa₂: While no direct experimental value for the pKa of quinoline-7-acetic acid was found in the literature, we can make a reasonable estimation by comparing it to structurally similar compounds. Phenylacetic acid has a pKa of approximately 4.31.[3] A closer analog, 1-naphthaleneacetic acid, has a pKa of 4.23.[4][5] Given that the quinoline ring is more electron-withdrawing than a naphthalene ring due to the presence of the nitrogen atom, we can predict that the pKa of quinoline-7-acetic acid will be slightly lower than that of 1-naphthaleneacetic acid. Therefore, a reasonable estimate for the pKa₂ of quinoline-7-acetic acid is in the range of 4.0 to 4.2.

  • Effect of Substituents on the Quinoline Ring: The acidity of the carboxylic acid can be further modulated by substituents on the quinoline ring.

    • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), or halogens (-F, -Cl) will enhance the inductive electron withdrawal from the ring, further stabilizing the carboxylate anion and lowering the pKa₂. The magnitude of this effect will depend on the nature and position of the substituent.

    • Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or amino (-NH₂) will have the opposite effect. They will donate electron density to the ring, destabilizing the carboxylate anion and increasing the pKa₂.

Basicity of the Quinoline Nitrogen (pKa₁)

The basicity of the quinoline nitrogen is influenced by the electronic effects of the 7-acetic acid group and any other substituents on the ring.

  • The Parent Quinoline: The pKa of quinoline itself is approximately 4.9.[6] This value reflects the equilibrium between the neutral quinoline and its protonated form, the quinolinium ion.

  • Effect of the 7-Acetic Acid Group: The acetic acid group at the 7-position will act as an electron-withdrawing group through its inductive effect. This will decrease the electron density on the quinoline nitrogen, making it less basic. Consequently, the pKa₁ of quinoline-7-acetic acid is expected to be lower than that of quinoline.

  • Effect of Substituents on the Quinoline Ring:

    • Electron-Withdrawing Groups (EWGs): Additional EWGs on the ring will further decrease the basicity of the nitrogen, leading to a lower pKa₁.

    • Electron-Donating Groups (EDGs): EDGs will increase the electron density on the nitrogen, making it more basic and resulting in a higher pKa₁.

The interplay of these effects is summarized in the table below, with estimated pKa values for the parent quinoline-7-acetic acid.

Ionizable GroupEstimated pKaFactors Influencing Acidity/Basicity
Quinoline Nitrogen (pKa₁)~ 4.5 - 4.8Inductive electron withdrawal by the 7-acetic acid group decreases basicity compared to quinoline (pKa ~4.9).
Carboxylic Acid (pKa₂)~ 4.0 - 4.2Inductive electron withdrawal by the quinoline ring increases acidity compared to phenylacetic acid (pKa ~4.31).

Methodologies for pKa Determination

Accurate determination of pKa values is essential for building reliable structure-activity relationships. Both experimental and computational methods are widely used.

Experimental Determination of pKa

3.1.1. Potentiometric Titration

This is a classic and highly reliable method for pKa determination. It involves monitoring the pH of a solution of the analyte as a titrant (a strong acid or base) is added incrementally. The pKa is determined from the midpoint of the buffer region in the resulting titration curve.

Self-Validating Protocol: Potentiometric Titration of a Quinoline-7-Acetic Acid Derivative

  • Principle: The pH of the solution is measured as a function of the volume of added titrant. The pKa value corresponds to the pH at which half of the acidic or basic group has been neutralized. For a diprotic compound like quinoline-7-acetic acid, two inflection points will be observed.

  • Instrumentation and Reagents:

    • Calibrated pH meter with a combination glass electrode

    • Automated titrator or a precision burette

    • Stir plate and stir bar

    • Nitrogen gas supply

    • Standardized 0.1 M HCl and 0.1 M NaOH solutions

    • Potassium chloride (KCl) for maintaining constant ionic strength

    • Degassed, deionized water

    • The quinoline-7-acetic acid derivative of interest

  • Step-by-Step Methodology:

    • Instrument Calibration: Calibrate the pH meter using at least two standard buffer solutions (e.g., pH 4.00 and 7.00) at the desired experimental temperature.

    • Sample Preparation: Accurately weigh a sample of the quinoline-7-acetic acid derivative to prepare a solution of known concentration (typically 1-10 mM) in deionized water. Add KCl to a final concentration of 0.1 M to maintain a constant ionic strength.

    • Titration Setup: Place the sample solution in a jacketed beaker to maintain a constant temperature. Begin stirring and purge the solution with nitrogen for 10-15 minutes to remove dissolved CO₂. Immerse the calibrated pH electrode in the solution.

    • Titration:

      • To determine pKa₂, titrate the solution with standardized 0.1 M NaOH. Add the titrant in small, precise increments, allowing the pH to stabilize after each addition. Record the pH and the volume of titrant added.

      • To determine pKa₁, the sample can be first acidified with a known amount of standardized 0.1 M HCl to a pH below the expected pKa₁ and then titrated with standardized 0.1 M NaOH.

    • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. For more accurate determination, a first or second derivative plot can be used to precisely locate the equivalence point(s).

  • Causality and Self-Validation:

    • Nitrogen Purge: Removing dissolved CO₂ is critical as it can form carbonic acid, which would interfere with the titration of the analyte.

    • Constant Ionic Strength: The activity of ions, and thus the measured pH, is dependent on the ionic strength of the solution. Maintaining a constant ionic strength with an inert salt like KCl ensures that the determined pKa is a true thermodynamic constant under the specified conditions.

    • Derivative Plots: The equivalence point is the point of maximum slope on the titration curve. Using a derivative plot makes this point much easier to identify accurately than by visual inspection of the S-shaped curve.

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Calibrate pH Meter B Prepare Analyte Solution (with KCl) A->B C Purge with N₂ B->C D Add Titrant Incrementally C->D E Record pH and Volume D->E Allow pH to stabilize E->D Repeat F Plot pH vs. Volume E->F G Determine Equivalence Point(s) (Derivative Plot) F->G H Calculate pKa(s) G->H

Figure 1: Workflow for pKa determination by potentiometric titration.

3.1.2. UV-Vis Spectrophotometry

This method is particularly useful for compounds that possess a chromophore close to the ionization center, leading to a change in the UV-Vis absorption spectrum as a function of pH. It requires a smaller amount of sample compared to potentiometric titration.

Self-Validating Protocol: UV-Vis Spectrophotometric pKa Determination

  • Principle: Based on the Beer-Lambert law, if the molar absorptivities of the ionized and unionized forms of the compound differ at a specific wavelength, the absorbance of a solution at that wavelength will change with pH. By measuring the absorbance over a range of pH values, a sigmoidal curve is obtained from which the pKa can be determined.

  • Instrumentation and Reagents:

    • UV-Vis spectrophotometer

    • Calibrated pH meter

    • A series of buffer solutions covering a wide pH range (e.g., pH 2 to 12) with constant ionic strength.

    • Stock solution of the quinoline-7-acetic acid derivative in a suitable solvent (e.g., methanol or DMSO).

  • Step-by-Step Methodology:

    • Wavelength Selection: Record the UV-Vis spectra of the analyte in a highly acidic solution (e.g., pH 2, where the carboxylic acid is fully protonated and the nitrogen is protonated) and a highly basic solution (e.g., pH 12, where the carboxylic acid is deprotonated and the nitrogen is neutral). Identify wavelengths where the absorbance difference between the two forms is maximal.

    • Sample Preparation: Prepare a series of solutions by adding a small, constant volume of the stock solution to each of the different pH buffers. Ensure the final concentration of the organic solvent from the stock solution is low (e.g., <1%) to minimize its effect on the pKa.

    • Absorbance Measurement: Measure the absorbance of each solution at the pre-determined analytical wavelength(s).

    • Data Analysis: Plot the absorbance versus pH. The pKa is the pH at the inflection point of the resulting sigmoidal curve. The data can be fitted to the following equation to obtain a precise pKa value: A = (A_I * 10^(pH-pKa) + A_U) / (1 + 10^(pH-pKa)) where A is the measured absorbance, A_I is the absorbance of the fully ionized form, and A_U is the absorbance of the fully unionized form.

  • Causality and Self-Validation:

    • Buffer Series: A series of buffers with overlapping pH ranges is used to ensure accurate and stable pH control for each measurement.

    • Constant Analyte Concentration: It is crucial to maintain the same total concentration of the analyte in each buffer solution so that changes in absorbance are solely due to the shift in the ionization equilibrium.

    • Isosbestic Point: If the spectra of the ionized and unionized forms cross at a particular wavelength, this is known as the isosbestic point. The absorbance at this wavelength should remain constant across all pH values, serving as an internal control for concentration accuracy.

UV_Vis_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Record Spectra at Extreme pHs B Select Analytical Wavelength(s) A->B C Prepare Samples in Buffer Series B->C D Measure Absorbance at each pH C->D E Plot Absorbance vs. pH D->E F Fit to Sigmoidal Curve E->F G Determine pKa F->G

Figure 2: Workflow for pKa determination by UV-Vis spectrophotometry.

Computational pKa Prediction

Computational methods offer a rapid and cost-effective way to estimate pKa values, especially in the early stages of drug discovery. These methods are based on quantum mechanical calculations.

  • Principle: The pKa is related to the Gibbs free energy change (ΔG) of the dissociation reaction. Computational methods calculate the free energies of the protonated and deprotonated species in a solvent, and the pKa is derived from this energy difference.

  • Methodology Overview:

    • Structure Optimization: The 3D structures of the protonated and deprotonated forms of the molecule are computationally optimized to find their lowest energy conformations.

    • Solvation Model: Since pKa is a solution-phase property, a continuum solvation model (e.g., CPCM, SMD) is used to approximate the effect of the solvent (usually water).

    • Free Energy Calculation: The Gibbs free energies of the solvated species are calculated using a suitable level of theory (e.g., Density Functional Theory - DFT).

    • pKa Calculation: The pKa is calculated using a thermodynamic cycle, often involving a reference compound with a known experimental pKa to cancel out systematic errors in the calculations.[7]

  • Causality and Limitations:

    • Level of Theory: The accuracy of the prediction is highly dependent on the chosen quantum mechanical method and basis set. Higher levels of theory are more accurate but computationally more expensive.

    • Solvation Model: Continuum solvation models are approximations and may not fully capture specific solute-solvent interactions like hydrogen bonding.

    • Conformational Flexibility: For flexible molecules, multiple conformations may need to be considered, adding to the computational cost.

Computational_pKa_Workflow A Define Protonated and Deprotonated Species B Optimize Geometry (in vacuo or solvated) A->B C Apply Solvation Model (e.g., CPCM, SMD) B->C D Calculate Gibbs Free Energies (e.g., DFT) C->D E Calculate ΔG of Dissociation D->E F Calculate pKa via Thermodynamic Cycle E->F

Figure 3: Generalized workflow for computational pKa prediction.

Conclusion and Future Directions

The pKa values of quinoline-7-acetic acid derivatives are fundamental to their drug-like properties. This guide has provided a framework for understanding the structural factors that govern these values, offering estimated pKa values for the parent compound of approximately 4.5-4.8 for the quinoline nitrogen and 4.0-4.2 for the carboxylic acid. We have detailed robust, self-validating experimental protocols for the accurate determination of these values using potentiometric titration and UV-Vis spectrophotometry. Furthermore, an overview of computational prediction methods highlights a powerful tool for in silico design.

For drug development professionals, the ability to rationally tune the pKa values of this scaffold is paramount. By strategically placing electron-withdrawing or -donating groups on the quinoline ring, researchers can optimize the ionization profile of a lead compound to enhance its absorption, distribution, metabolism, and excretion (ADME) properties, ultimately leading to the development of safer and more efficacious medicines. The methodologies and principles outlined in this guide provide a solid foundation for these critical optimization efforts.

References

  • PubChem. 1-Naphthaleneacetic Acid. National Center for Biotechnology Information. [Link]

  • AERU. 1-naphthylacetic acid. University of Hertfordshire. [Link]

  • PubChem. 2-Naphthaleneacetic acid. National Center for Biotechnology Information. [Link]

  • Scribd. Aryl and Heteroaryl Acetic Acid. [Link]

  • Kiran, M., et al. (2022). Evaluation of the pKa's of Quinazoline Derivatives : Usage of Quantum Mechanical Based Descriptors. ResearchGate. [Link]

  • Bowden, K., & Williams, G. R. (1971). pKAH-values of phenylacetic acid derivatives. Journal of the Chemical Society B: Physical Organic, 1473-1476. [Link]

  • Pontiki, E., et al. (2007). Heterocyclic aryl(phenyl)acetic Acid and aryl acetohydroxamic acids as antiinflammatory -antioxidant agents and inhibitors of lipoxygenase and serine proteases. Medicinal Chemistry. [Link]

  • Wikipedia. Phenylacetic acid. [Link]

  • Evans, M. (2016). Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7 Deprotonation & Benzo-heterocyces: Indoles & (Iso)quinolines. University of Oxford. [Link]

  • Zhang, S., et al. (1993). Determination of the side chain pKa values of the lysine residues in calmodulin. Biochemistry. [Link]

  • LibreTexts Chemistry. 20.4 Substituent Effects on Acidity. [Link]

  • Pharmacy 180. Arylalkanoic acids - SAR, Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. [Link]

  • Singh, R., et al. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry. [Link]

  • Wikipedia. Quinoline. [Link]

  • Chemistry Stack Exchange. Acidic nature comparison; benzoic acid and phenylacetic acid. [Link]

  • LibreTexts Chemistry. 7.9: How Delocalized Electrons Affect pKa Values. [Link]

  • Ataberk, A. (2023). Statistical Analysis of Substituent Effects on pKa of Aniline. Journal of Engineering Research and Applied Science. [Link]

  • Lunkad, A. (2021, March 1). NSAIDs: SAR of Indole acetic acid. YouTube. [Link]

  • Biswas, A. K., Lo, R., & Ganguly, B. (2023). Calculated and Experimental pK a Values of Five Naphthalene Superbases. Journal of Chemical Information and Modeling. [Link]

  • Mykhailiuk, P. K. (2020). pKa values for carboxylic acids 17 a–c (22 °C) and 26 (25 °C). ResearchGate. [Link]

  • LibreTexts Chemistry. 20.4 Substituent Effects on Acidity. [Link]

  • Franz, R. G. (2001). Table I from Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement. Semantic Scholar. [Link]

  • Pontiki, E., et al. (2007). Heterocyclic aryl(phenyl)acetic Acid and aryl acetohydroxamic acids as antiinflammatory -antioxidant agents and inhibitors of lipoxygenase and serine proteases. Medicinal Chemistry. [Link]

  • NIST. Experimental data for CH3COOH (Acetic acid). Computational Chemistry Comparison and Benchmark Database. [Link]

  • mVOC. Quinoline. [Link]

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Methodological & Application

Application Note: Regioselective Synthesis of 2-(8-Bromoquinolin-7-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It details the regioselective synthesis of 2-(8-Bromoquinolin-7-yl)acetic acid from 8-bromoquinoline , a transformation critical for accessing "orphan" positions on the quinoline scaffold (e.g., for CRTH2 antagonists or late-stage diversifications).

Abstract & Strategic Analysis

Functionalizing the C7 position of 8-substituted quinolines is synthetically challenging due to the competing reactivity of the C5 position (electrophilic substitution) and the C2 position (nucleophilic attack/lithiation). While classical Skraup or Friedländer syntheses require pre-functionalized anilines, this protocol utilizes a Directed Ortho-Metalation (DoM) strategy to functionalize the commercially available 8-bromoquinoline directly.

The synthesis leverages the inductive acidification of the C7 proton by the adjacent C8-bromine atom, enabling selective lithiation at -78°C. Subsequent formylation and a Van Leusen reductive cyanation provide a robust, scalable route to the target acetic acid without compromising the C8-bromide handle.

Retrosynthetic Logic
  • Target: C7-Acetic Acid side chain with C8-Br retention.[1]

  • Disconnection: C7-C(alpha) bond formation.

  • Key Intermediate: 8-Bromoquinoline-7-carbaldehyde.[2]

  • Methodology:

    • Kinetic Deprotonation: Use of LDA at cryogenic temperatures to target the C7-H (ortho-effect).

    • One-Carbon Homologation: Conversion of the aldehyde to the nitrile via TosMIC (Van Leusen), avoiding metal-catalyzed cross-couplings that might be unstable with the Ar-Br moiety.

    • Hydrolysis: Standard acid-mediated conversion to the carboxylic acid.

Synthetic Route Visualization

SynthesisRoute SM 8-Bromoquinoline (Starting Material) Li_Int [8-Bromo-7-lithioquinoline] (Transient Species) SM->Li_Int LDA, THF -78°C, 1h (Kinetic Control) Aldehyde 8-Bromoquinoline- 7-carbaldehyde Li_Int->Aldehyde DMF (Quench) Then H3O+ Nitrile (8-Bromoquinolin- 7-yl)acetonitrile Aldehyde->Nitrile TosMIC, K2CO3 MeOH, Reflux (Van Leusen) Product 2-(8-Bromoquinolin- 7-yl)acetic acid Nitrile->Product 6M HCl Reflux, 4h

Figure 1: Strategic workflow for the C7 functionalization of 8-bromoquinoline.

Detailed Experimental Protocols

Step 1: Synthesis of 8-Bromoquinoline-7-carbaldehyde

Mechanism: Kinetic deprotonation driven by the inductive effect of Br (ortho-lithiation). Critical Parameter: Temperature must be maintained at -78°C to prevent the "Halogen Dance" (isomerization to 7-bromo-8-lithioquinoline) or nucleophilic attack at C2.

Materials:

  • 8-Bromoquinoline (1.0 eq)

  • Lithium Diisopropylamide (LDA) (1.2 eq, 2.0 M in THF/heptane)

  • N,N-Dimethylformamide (DMF) (1.5 eq, anhydrous)

  • Tetrahydrofuran (THF) (Anhydrous)

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and low-temperature thermometer.

  • Solvation: Charge the flask with 8-bromoquinoline (e.g., 2.08 g, 10 mmol) and anhydrous THF (20 mL). Cool the solution to -78°C (dry ice/acetone bath).

  • Lithiation: Add the LDA solution (6.0 mL, 12 mmol) dropwise via syringe pump over 15 minutes. Ensure the internal temperature does not rise above -70°C.

    • Observation: The solution typically turns a deep red/brown color, indicating the formation of the lithiated species.

  • Equilibration: Stir at -78°C for 60 minutes.

  • Formylation: Add anhydrous DMF (1.16 mL, 15 mmol) dropwise. Stir for 30 minutes at -78°C, then allow the mixture to warm to 0°C over 1 hour.

  • Quench: Quench the reaction with saturated aqueous NH₄Cl (20 mL).

  • Workup: Extract with EtOAc (3 x 30 mL). Wash combined organics with water and brine. Dry over Na₂SO₄ and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes).

    • Yield Target: 75-85%

    • Data: ¹H NMR (CDCl₃) should show a distinct aldehyde singlet at ~10.5 ppm.

Step 2: Homologation to (8-Bromoquinolin-7-yl)acetonitrile

Method: Van Leusen Reductive Cyanation. Rationale: This method converts the aldehyde directly to the homologated nitrile in one step, avoiding the multi-step alcohol/halide sequence or the use of unstable phosphonium salts (Wittig).

Materials:

  • 8-Bromoquinoline-7-carbaldehyde (from Step 1)

  • p-Toluenesulfonylmethyl isocyanide (TosMIC) (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Methanol (MeOH) (Reagent grade)

Protocol:

  • Mixing: In a round-bottom flask, dissolve the aldehyde (2.36 g, 10 mmol) and TosMIC (2.15 g, 11 mmol) in MeOH (30 mL).

  • Base Addition: Add solid K₂CO₃ (2.76 g, 20 mmol) in one portion.

  • Reflux: Heat the mixture to reflux (65°C) for 3-4 hours. Monitor by TLC (disappearance of aldehyde).

  • Workup: Cool to room temperature. Concentrate to remove most MeOH. Dilute with water (50 mL) and extract with CH₂Cl₂ (3 x 40 mL).

  • Purification: The crude residue is often pure enough for hydrolysis. If needed, pass through a short silica plug (30% EtOAc/Hexanes).

    • Yield Target: 80-90%

Step 3: Hydrolysis to this compound

Materials:

  • (8-Bromoquinolin-7-yl)acetonitrile

  • 6M Hydrochloric Acid (HCl)

Protocol:

  • Hydrolysis: Suspend the nitrile (2.47 g, 10 mmol) in 6M HCl (25 mL).

  • Reaction: Reflux at 100°C for 4-6 hours. The solid should eventually dissolve (or change form).

  • Isolation: Cool the mixture to room temperature. Adjust pH to ~4-5 using 2M NaOH or solid NaOAc to precipitate the zwitterionic/free acid product.

  • Filtration: Filter the precipitate, wash with cold water and minimal cold ether.

  • Drying: Dry under high vacuum at 40°C.

    • Final Yield: ~70% (over 3 steps)

    • Characterization: MS (ESI) m/z: 266/268 [M+H]⁺.

Key Data Summary

ParameterStep 1 (Formylation)Step 2 (Cyanation)Step 3 (Hydrolysis)
Reagent LDA / DMFTosMIC / K₂CO₃6M HCl
Temperature -78°C (Critical)65°C (Reflux)100°C
Time 1 h + 1 h warm3-4 h4-6 h
Yield (Approx) 80%85%85%
Key Risk Halogen dance if T > -70°CIncomplete conversionDecarboxylation (rare)

Mechanistic Insight: The "Ortho-Effect"

The success of Step 1 relies on the regioselectivity of the lithiation.

Figure 2: Mechanistic pathway highlighting the necessity of cryogenic conditions to maintain regiocontrol.

Troubleshooting & Safety

  • Moisture Sensitivity: Step 1 is strictly anhydrous. Trace water will quench the lithiated species immediately, returning the starting material. Use freshly distilled THF and titrate the LDA if uncertain.

  • Temperature Control: Use an internal thermometer. The exotherm from LDA addition can locally spike the temperature, causing loss of regioselectivity.

  • Safety:

    • LDA: Pyrophoric and corrosive. Handle under inert atmosphere.

    • TosMIC: Generates isocyanides. Work in a well-ventilated fume hood.

    • Bromine retention: Avoid using Pd-catalyzed methods (e.g., Heck coupling) for the side-chain installation, as oxidative addition into the C8-Br bond is a competing pathway.

References

  • Regioselective Lithiation of Haloquinolines

    • Marsais, F., & Quéguiner, G. (1981). Metallation of bromoquinolines. Regioselective synthesis of 7-bromo-8-substituted and 8-bromo-7-substituted quinolines. Tetrahedron, 39(12), 2009-2021.
    • Note: This is the foundational text establishing that 8-bromoquinoline is lithiated
  • Van Leusen Reductive Cyanation (TosMIC)

    • Van Leusen, A. M., et al. (1977). Chemistry of sulfonylmethyl isocyanides. 13. A direct one-step conversion of aldehydes to nitriles. The Journal of Organic Chemistry, 42(19), 3114-3118.
  • General Review on Quinoline Functionalization

    • Slafer, B. W., et al. (2023). Remote C-H Functionalization of Quinolines. Chemical Science.[2][3] (Contextual grounding for C7 difficulty).

  • Compound Verification

    • This compound (CAS 1312139-74-4) is a registered chemical entity often used as a scaffold in CRTH2 antagonist research.

Sources

Application Note: Site-Selective C-H Functionalization of 8-Bromoquinolines

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and medicinal chemists seeking to functionalize 8-bromoquinoline via C-H activation. The protocols focus on strategies that preserve the C8-bromine handle , enabling subsequent orthogonal cross-coupling (e.g., Suzuki, Buchwald-Hartwig) at the C8 position.

Executive Summary & Strategic Landscape

8-Bromoquinoline is a "privileged scaffold" in drug discovery, offering a pre-installed halogen handle at C8. However, functionalizing the remaining carbon framework (C2–C7) without disturbing the reactive C–Br bond presents a "Chemist's Dilemma." Standard cross-coupling conditions often engage the C8–Br bond first.

To access the C2, C3, C4, or C5 positions before utilizing the C8 handle, we must employ C-H activation strategies that are orthogonal to oxidative addition pathways typical of Palladium(0).

The Regioselectivity Map

The reactivity of 8-bromoquinoline is governed by the electronic deficiency of the pyridine ring (N-containing) and the electron-rich nature of the carbocyclic ring, modified by the steric and electronic influence of the C8-bromo substituent.

  • C2 Position (Nucleophilic Radical Attack): Most electron-deficient site. Accessible via Minisci-type radical reactions.[1]

  • C5 Position (Electrophilic Attack): The most electron-rich site on the carbocyclic ring (para to the C8-Br). Accessible via remote electrophilic substitution.

  • C3/C4 Positions (Steric Control): Accessible via Iridium-catalyzed borylation, which selects the least sterically hindered C-H bonds (avoiding the ortho-C7 and alpha-C2 positions).

G cluster_0 8-Bromoquinoline Reactivity Map node_substrate 8-Bromoquinoline (Substrate) node_C2 C2 Position (Minisci Radical Alkylation) Most Electron Deficient node_substrate->node_C2 Ag(I)/S2O8 Radical node_C5 C5 Position (Electrophilic Halogenation) Para-Electronic Activation node_substrate->node_C5 TCCA/Acid SEAr node_C34 C3/C4 Positions (Ir-Catalyzed Borylation) Sterically Controlled node_substrate->node_C34 [Ir]/dtbpy Steric node_C8 C8-Br Handle (Preserved for Late-Stage) node_substrate->node_C8 Blocks C7 Directs C5

Figure 1: Strategic map for orthogonal functionalization of 8-bromoquinoline. Colors indicate distinct reaction manifolds.

Protocol A: C2-Selective Alkylation (Minisci Reaction)

Objective: Install alkyl groups at the C2 position while keeping the C8-Br intact. Mechanism: Nucleophilic alkyl radicals (generated from carboxylic acids) attack the protonated quinoline at its most electron-deficient position (C2). The radical pathway avoids oxidative addition to the C8-Br bond, which is a common failure mode in Pd-catalyzed C-H arylations.

Materials
  • Substrate: 8-Bromoquinoline (1.0 equiv)

  • Alkyl Source: Carboxylic Acid (e.g., Pivalic acid, Cyclopropanecarboxylic acid) (2.0–3.0 equiv)

  • Oxidant: Ammonium Persulfate

    
     (2.0 equiv)
    
  • Catalyst: Silver Nitrate

    
     (0.2 equiv)
    
  • Acid/Solvent: 10% Trifluoroacetic acid (TFA) in DCM/Water biphasic mixture or pure Water/Acetonitrile.

Step-by-Step Protocol
  • Preparation: In a partial solution, dissolve 8-bromoquinoline (0.5 mmol) and the carboxylic acid (1.5 mmol) in a mixture of DCM (2 mL) and Water (2 mL).

  • Acidification: Add TFA (5 equiv) to protonate the quinoline nitrogen. Note: Protonation activates the ring toward nucleophilic radical attack.

  • Catalyst Addition: Add

    
     (10 mol%).
    
  • Initiation: Heat the mixture to 40–50 °C. Slowly add a solution of

    
     in water dropwise over 30 minutes. Reasoning: Slow addition prevents radical dimerization (decarboxylation without coupling).
    
  • Monitoring: Monitor by TLC/LCMS. The C8-Br should remain stable.

  • Workup: Neutralize with sat.

    
    , extract with DCM, and purify via silica gel chromatography.
    

Why this works: The alkyl radical is nucleophilic. The protonated 8-bromoquinoline is highly electrophilic at C2. The C8-Br bond is strong enough to resist homolytic cleavage under these oxidative conditions.

Protocol B: C5-Selective Halogenation (Metal-Free)

Objective: Install a Chlorine or Bromine atom at C5 to create a di-halogenated scaffold (e.g., 5-chloro-8-bromoquinoline) for sequential cross-coupling. Mechanism: Remote electrophilic aromatic substitution. The C8-Br substituent sterically blocks the C8 position and electronically directs the incoming electrophile to the para position (C5) relative to the carbocyclic ring junction/substituent.

Materials
  • Substrate: 8-Bromoquinoline[2]

  • Reagent: Trichloroisocyanuric Acid (TCCA) for chlorination or N-Bromosuccinimide (NBS) for bromination.

  • Acid: Conc. Sulfuric Acid (

    
    ) or TFA.
    
  • Solvent: Acetonitrile or neat acid.

Step-by-Step Protocol (Based on Chemical Science 2018 method)
  • Dissolution: Dissolve 8-bromoquinoline (0.5 mmol) in conc.

    
     (1 mL) at 0 °C. Note: Strong acid protonates the nitrogen, deactivating the pyridine ring and forcing substitution onto the carbocyclic ring.
    
  • Reagent Addition: Add TCCA (0.34 equiv, providing ~1 equiv of Cl+) portion-wise.

  • Reaction: Stir at room temperature for 1–4 hours.

  • Quench: Pour the mixture onto crushed ice/water. Neutralize carefully with solid

    
     or NaOH solution.
    
  • Isolation: Extract with Ethyl Acetate. The product is typically >95% C5-regioselective.

Scientific Insight: The protonated quinolinium species is deactivated. However, the carbocyclic ring remains sufficiently reactive. The C5 position is electronically favored (para-like relation to the ring fusion) and sterically accessible compared to C7 (blocked by C8-Br).

Protocol C: C3/C4-Selective Borylation (Ir-Catalyzed)

Objective: Install a Boronic Acid Pinacol Ester (BPin) at the sterically accessible C3 or C4 positions. Mechanism: Iridium-catalyzed C-H activation is governed by sterics.[3] The active catalyst


 reacts with the most accessible C-H bond.
  • C2: Blocked by Nitrogen lone pair/electronics.

  • C7: Blocked by C8-Br (Ortho effect).

  • C8: Blocked by Br.

  • Result: Reaction occurs primarily at C3, C4, or C5. Since C5 is often more sterically crowded than C3/C4 in the "bay" area, C3/C4 selectivity is common.

Materials
  • Catalyst Precursor:

    
     (1.5 mol%)
    
  • Ligand: 4,4’-Di-tert-butyl-2,2’-bipyridine (dtbpy) (3 mol%)

  • Boron Source:

    
     (Bis(pinacolato)diboron) (1.0 equiv)
    
  • Solvent: Hexane or THF (anhydrous).

Step-by-Step Protocol
  • Catalyst Formation: In a glovebox or under Argon, mix

    
    , dtbpy, and 
    
    
    
    in Hexane (2 mL) until the solution turns deep red (formation of active species).
  • Substrate Addition: Add 8-bromoquinoline (0.5 mmol).

  • Heating: Seal the vial and heat to 80 °C for 16 hours.

  • Workup: Evaporate volatiles. The crude residue is often pure enough for subsequent Suzuki coupling. If purification is needed, use rapid silica filtration (boronates can be sticky).

Troubleshooting: If C5 borylation competes with C3/C4, using a bulkier ligand (e.g., TMP-phen) can shift selectivity further away from the ring junction.

Experimental Workflow Diagram

Workflow start Start: 8-Bromoquinoline decision Target Position? start->decision path_C2 Target: C2 (Alkyl) decision->path_C2 path_C5 Target: C5 (Halogen) decision->path_C5 path_C3 Target: C3/C4 (Boronate) decision->path_C3 proc_C2 Minisci Protocol: R-COOH, AgNO3, S2O8 (Radical Mechanism) path_C2->proc_C2 proc_C5 Acidic Halogenation: TCCA or NBS, H2SO4 (SEAr Mechanism) path_C5->proc_C5 proc_C3 Ir-Borylation: [Ir], dtbpy, B2pin2 (Steric Control) path_C3->proc_C3 product Orthogonal Product (Br preserved) proc_C2->product proc_C5->product proc_C3->product

Figure 2: Decision tree for selecting the appropriate C-H activation protocol based on the target site.

References

  • Minisci Reaction (C2-Alkylation): Minisci, F., et al. "Nucleophilic character of alkyl radicals: Homolytic alkylation of heteroaromatic bases." Tetrahedron, 1971, 27, 3575.

  • C5-H Halogenation (Metal-Free): Li, H., et al.[4] "A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines."[4][5] Chemical Science, 2018, 9, 1431-1436.

  • Ir-Catalyzed Borylation (Regioselectivity): Larsen, M. A., & Hartwig, J. F. "Iridium-Catalyzed C–H Borylation of Heteroarenes: Scope, Regioselectivity...". J. Am. Chem. Soc., 2014, 136, 4287.

  • C2-Heteroarylation (Pd-Catalyzed): Laroche, J., et al. "Direct heteroarylation of... 8-bromoquinoline via palladium-catalysed C–H bond activation."[2] Catalysis Science & Technology, 2013, 3, 2072-2080.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Bromoquinoline Acetic Acid Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of bromoquinoline acetic acid intermediates. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges during the purification of these critical compounds. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format to directly address issues that may arise during your experiments.

Section 1: Troubleshooting Common Purification Issues

This section addresses prevalent problems encountered during the purification of bromoquinoline acetic acid intermediates, offering explanations for their causes and providing actionable solutions.

Q1: My recrystallization attempt resulted in poor yield or no crystal formation. What are the likely causes and how can I fix it?

Potential Causes:

  • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[1] If the compound is too soluble at low temperatures, it will not precipitate. Conversely, if it is poorly soluble even at high temperatures, the initial dissolution will be incomplete.

  • Insufficient Concentration: The solution may be too dilute, preventing the supersaturation required for crystallization upon cooling.

  • Presence of Impurities: Certain impurities can inhibit crystal nucleation and growth.

  • Cooling Rate: Cooling the solution too rapidly can lead to the formation of an oil or amorphous solid instead of crystals.

Solutions & The "Why":

  • Systematic Solvent Screening: The key to successful recrystallization is selecting the right solvent. You should experiment with a range of solvents with varying polarities. A good starting point is to test small amounts of your crude product in solvents like ethanol, ethyl acetate, hexane, or mixtures such as ethanol/water and ethyl acetate/hexane.[1][2] The goal is to find a system where your bromoquinoline acetic acid derivative has high solubility in the boiling solvent and low solubility in the cold solvent.

  • Concentrate the Solution: If you suspect the solution is too dilute, carefully evaporate some of the solvent to increase the concentration of your compound. This will help achieve the supersaturation needed for crystals to form upon cooling.

  • "Seeding" the Solution: If crystal formation is slow to initiate, adding a tiny crystal of the pure compound (a "seed crystal") can provide a nucleation site and induce crystallization.

  • Controlled Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.

Q2: I'm struggling to separate my bromoquinoline acetic acid intermediate from starting materials or closely related impurities using column chromatography. What can I do to improve the separation?

Potential Causes:

  • Incorrect Mobile Phase Polarity: The polarity of the eluent is critical for achieving good separation on a silica gel column. If the eluent is too polar, all compounds will move too quickly up the column, resulting in poor separation. If it's not polar enough, the compounds will remain adsorbed to the silica.

  • Column Overloading: Applying too much crude product to the column will lead to broad, overlapping bands.

  • Improper Column Packing: An unevenly packed column will cause channeling, where the solvent and sample flow unevenly, leading to poor separation.

Solutions & The "Why":

  • Thin-Layer Chromatography (TLC) Optimization: Before running a column, always optimize your solvent system using TLC.[1] The ideal eluent system will give your target compound an Rf value of approximately 0.3-0.4, with good separation from impurities.[1] Common solvent systems for bromoquinoline derivatives include mixtures of ethyl acetate and hexanes.[1][2]

  • Gradient Elution: If a single solvent system (isocratic elution) doesn't provide adequate separation, a gradient elution can be effective. Start with a less polar solvent system and gradually increase the polarity. This will allow the less polar compounds to elute first, followed by the more polar compounds, improving overall separation.

  • Proper Sample Loading and Column Packing: Ensure your column is packed uniformly without any air bubbles. Dissolve your crude product in a minimal amount of the initial mobile phase or a more volatile solvent, and apply it as a narrow band at the top of the column.

Q3: During a liquid-liquid extraction to purify my bromoquinoline acetic acid, an emulsion formed between the organic and aqueous layers. How can I break it?

Potential Causes:

  • Vigorous Shaking: Shaking the separatory funnel too aggressively can lead to the formation of a stable emulsion, especially if surfactant-like impurities are present.[3]

  • High Concentration of Impurities: Some impurities can act as emulsifying agents, stabilizing the interface between the two liquid phases.

Solutions & The "Why":

  • Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for extraction without forming a persistent emulsion.[3]

  • Addition of Brine: Adding a saturated aqueous solution of sodium chloride (brine) can help break an emulsion.[3] The increased ionic strength of the aqueous layer makes it more polar, which can force the separation of the two phases.[3]

  • Filtration: Passing the emulsified mixture through a plug of glass wool or Celite can sometimes break the emulsion and allow the layers to separate.

  • Centrifugation: If the emulsion persists, transferring the mixture to centrifuge tubes and spinning it can force the separation of the layers.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the purification and handling of bromoquinoline acetic acid intermediates.

What are the most common impurities I might encounter?

Common impurities can include unreacted starting materials (e.g., the corresponding quinoline), incompletely brominated or multi-brominated side products, and reagents from the synthesis.[4][5] The specific impurities will depend on the synthetic route used.[4]

How can I effectively remove non-basic impurities?

An acid-base extraction is a highly effective method.[1][5] By dissolving the crude product in an organic solvent and washing with a dilute acid (like 1M HCl), the basic bromoquinoline acetic acid will move into the aqueous layer as its hydrochloride salt, leaving non-basic impurities in the organic layer.[1][5] The aqueous layer can then be basified (e.g., with NaOH) to regenerate the free base, which can be extracted back into an organic solvent.[1][5]

What analytical techniques are best for assessing the purity of my final product?
  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for determining the purity of your compound and quantifying any impurities.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and can also be used to estimate purity by integrating the signals of the product versus those of known impurities.[6]

  • Mass Spectrometry (MS): MS provides information about the molecular weight of your compound, confirming its identity.[6]

What are the key safety precautions when working with bromoquinoline derivatives?
  • Always work in a well-ventilated fume hood.[7][8]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7][9]

  • Avoid inhalation, ingestion, and skin contact.[7][9]

  • Handle in accordance with good industrial hygiene and safety practices.[7]

Section 3: Experimental Protocols & Data

This section provides detailed experimental protocols and data tables for common purification techniques.

Protocol 1: Recrystallization of a Bromoquinoline Acetic Acid Intermediate
  • Dissolution: In a flask, add the crude bromoquinoline acetic acid intermediate and a minimal amount of a suitable solvent (e.g., ethanol/water mixture). Heat the mixture to boiling while stirring to dissolve the solid completely.

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Purification by Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, less polar mobile phase.

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring a uniform packing without air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the mobile phase, collecting fractions. If using a gradient, gradually increase the polarity of the mobile phase.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified bromoquinoline acetic acid intermediate.

Data Summary Table
Purification MethodTypical Purity AchievedTypical YieldNotes
Recrystallization>95%60-80%Highly dependent on the solubility profile of the compound and impurities.
Column Chromatography>98%50-70%Effective for separating closely related compounds.[1]
Acid-Base Extraction->90%Excellent for removing non-basic impurities, but does not separate basic compounds from each other.[1]
Visualizing the Purification Workflow

PurificationWorkflow Crude_Product Crude Bromoquinoline Acetic Acid Intermediate Initial_Assessment Initial Purity Assessment (TLC, HPLC) Crude_Product->Initial_Assessment Purification_Choice Choice of Purification Method Initial_Assessment->Purification_Choice Recrystallization Recrystallization Purification_Choice->Recrystallization High initial purity, crystalline solid Column_Chromatography Column Chromatography Purification_Choice->Column_Chromatography Complex mixture, isomers present Acid_Base_Extraction Acid-Base Extraction Purification_Choice->Acid_Base_Extraction Presence of non-basic impurities Final_Purity_Check Final Purity Check (HPLC, NMR, MS) Recrystallization->Final_Purity_Check Column_Chromatography->Final_Purity_Check Acid_Base_Extraction->Final_Purity_Check Pure_Product Pure Product Final_Purity_Check->Pure_Product

Caption: A general workflow for the purification of bromoquinoline acetic acid intermediates.

Troubleshooting Logic Diagram

TroubleshootingLogic cluster_recrystallization Recrystallization Troubleshooting cluster_chromatography Chromatography Troubleshooting cluster_extraction Extraction Troubleshooting Start Purification Issue Identified Issue_Type Poor Recrystallization Yield Poor Chromatographic Separation Emulsion in Extraction Start->Issue_Type Recrystallization_Causes Potential Causes: - Inappropriate solvent - Dilute solution - Impurities inhibiting crystallization - Rapid cooling Issue_Type:f0->Recrystallization_Causes Chromatography_Causes Potential Causes: - Incorrect mobile phase - Column overloading - Poor column packing Issue_Type:f1->Chromatography_Causes Extraction_Causes Potential Causes: - Vigorous shaking - High impurity concentration Issue_Type:f2->Extraction_Causes Recrystallization_Solutions Solutions: - Solvent screening - Concentrate solution - Seeding - Slow cooling Recrystallization_Causes->Recrystallization_Solutions Chromatography_Solutions Solutions: - TLC optimization - Gradient elution - Proper sample loading Chromatography_Causes->Chromatography_Solutions Extraction_Solutions Solutions: - Gentle inversion - Add brine - Filtration/Centrifugation Extraction_Causes->Extraction_Solutions

Sources

Optimizing Suzuki coupling yields at the 8-position of quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support for 8-Substituted Quinoline Coupling

Status: Operational Ticket ID: 8Q-OPT-2024 Subject: Overcoming Steric Hindrance and N-Coordination at the Quinoline 8-Position

The Core Problem: Why Your Reaction Failed

Coupling at the 8-position of quinoline is deceptive. It looks like a standard aryl halide coupling, but it fails due to two converging hostile factors: The Peri-Effect and Catalyst Poisoning .

The Diagnostic Matrix

Before changing reagents, identify your failure mode using the physical appearance and LCMS data of your reaction mixture.

SymptomLCMS ObservationRoot CauseImmediate Fix
No Reaction SM (Starting Material) intact. No oxidative addition product.Catalyst Poisoning. The quinoline Nitrogen (N1) is binding the Pd(0) or Pd(II) species, shutting down the cycle.Switch to bulky ligands (e.g., XPhos, SPhos) that physically block N-coordination.
Black Precipitate SM intact or partial conversion. "Pd Black" visible.Ligand Dissociation/Instability. The catalyst is crashing out before the difficult oxidative addition occurs.Increase Ligand:Pd ratio (2:1 or 4:1). Lower temp slightly or switch to precatalysts (e.g., XPhos Pd G4).
Homocoupling Biaryl dimer of the boronic acid observed.Oxygen Contamination. Pd(II) is regenerating via O2 rather than reacting with the halide.Degas solvents vigorously (Sparge with Ar for 20 mins).
Protodeboronation Boronic acid mass - B(OH)2 + H observed (Ar-H).[1]Base/Substrate Incompatibility. The heteroaryl boronic acid is unstable under basic aqueous conditions.Switch to mild bases (K3PO4) or slow-release boronates (MIDA esters).

Deep Dive: The "N-Trap" Mechanism

The quinoline nitrogen is a strong


-donor. In standard conditions, Pd(II) coordinates to this nitrogen rather than performing the oxidative addition at the C8-halide bond. This creates a stable, non-reactive "off-cycle" resting state.
Visualization: The Competitive Inhibition Pathway

The following diagram illustrates how the quinoline nitrogen diverts the catalyst from the productive cycle.

SuzukiMechanism Pd0 Active Pd(0)L OxAdd Oxidative Addition (Productive) Pd0->OxAdd Bulky Ligand Allows Poison N-Coordinated Complex (Catalyst Death) Pd0->Poison Small Ligand (PPh3) Allows N-Binding Quinoline 8-Haloquinoline Quinoline->OxAdd Quinoline->Poison Cycle Transmetallation & Red. Elimination OxAdd->Cycle Cycle->Pd0 Regeneration Product 8-Substituted Quinoline Cycle->Product

Figure 1: The "N-Trap." Small ligands allow the Pd to bind the quinoline nitrogen (Red path), halting the reaction. Bulky ligands force the Pd to the C-X bond (Green path).

Hardware Selection: Ligands & Catalysts

To couple at the 8-position, you must overcome the Peri-interaction (steric clash with the H/N at position 1). You need ligands that are electron-rich (to facilitate oxidative addition) and extremely bulky (to prevent N-coordination).

Recommended Ligand Systems[2]
Ligand ClassSpecific RecommendationWhy it works for 8-QuinolineRef
Dialkylbiaryl Phosphines XPhos or SPhos The bottom ring provides steric bulk that hangs over the Pd center, physically blocking the quinoline Nitrogen from binding.[1]
Bulky Trialkylphosphines P(t-Bu)3 High electron density boosts oxidative addition into the difficult C8-Cl or C8-Br bond.[2]
NHC Ligands IMes or IPr "Flexible steric bulk" allows accommodation of the peri-hindrance while maintaining strong σ-donation.[3]

Pro-Tip: Avoid simple phosphines like PPh3 or dppf. They are insufficiently bulky to prevent N-coordination at the 8-position.

Optimized Protocol: The "8-Q Standard"

Use this protocol as your baseline. Deviate only if specific solubility issues arise.

Reagents:

  • Substrate: 8-Bromoquinoline (1.0 equiv)

  • Boron Source: Aryl Boronic Acid (1.5 equiv)

  • Catalyst: XPhos Pd G4 (2-3 mol%) (Alternatively: Pd2(dba)3 + XPhos)

  • Base: K3PO4 (3.0 equiv) (Anhydrous or 0.5M aq)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Workflow:

  • Charge Solids: Add 8-bromoquinoline, boronic acid, base, and XPhos Pd G4 precatalyst to a vial equipped with a stir bar.

  • Evacuate: Seal the vial. Evacuate and backfill with Argon (x3). Crucial: Oxygen promotes homocoupling.[1][2][3]

  • Solvent Add: Syringe in degassed Dioxane/Water mixture.

  • Heat: Stir vigorously at 100°C for 2-4 hours. Note: 8-position coupling requires higher energy to overcome the peri-barrier.

  • Check: Monitor by LCMS. If conversion < 50% after 2 hours, do not add more catalyst. Add 1 equiv of boronic acid (it may have decomposed).

Frequently Asked Questions (FAQs)

Q: My boronic acid is a heteroaryl (e.g., 2-pyridine boronic acid) and it keeps disappearing without forming product. What's happening? A: You are seeing Protodeboronation .[1][2] Heteroaryl boronic acids are notoriously unstable in hot, basic water.

  • Fix: Switch to MIDA boronates (slow release) or BF3K salts (Molander salts). Alternatively, use anhydrous conditions (Toluene/K3PO4) to remove water from the equation. [4]

Q: Can I use Pd(PPh3)4? It’s all we have in the fridge. A: No. Pd(PPh3)4 is ineffective for 8-substituted quinolines. The triphenylphosphine ligands are too small to prevent the quinoline nitrogen from poisoning the palladium, and they are not electron-rich enough to insert into the crowded 8-position bond.

Q: The reaction turns black immediately upon heating. A: This is "Pd Black" precipitation. Your ligand is dissociating.

  • Fix: If using separate Pd source and ligand, ensure you stir them at Room Temp for 30 mins before heating to form the active complex. Better yet, use a G3 or G4 Precatalyst (like XPhos Pd G4) which guarantees a 1:1 Pd:Ligand ratio.

Q: I have 8-Chloroquinoline instead of 8-Bromo. Will this work? A: Yes, but it is harder. You must use XPhos or BrettPhos and likely increase the temperature to 110°C. Chloro- substrates have a higher activation energy for oxidative addition.

References

  • Buchwald, S. L., et al. (2005). "Universal Polymer-Supported Pd-Catalysts for Cross-Coupling." Journal of the American Chemical Society. (Discusses the efficacy of XPhos/SPhos in hindered systems).

  • Fu, G. C., et al. (2001). "Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates." Journal of the American Chemical Society. (Establishes P(t-Bu)3 for sterically demanding couplings).

  • Glorius, F., et al. (2003).[4] "An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides."[4] Angewandte Chemie International Edition.

  • Burke, M. D., et al. (2007). "A Simple and General Method for the Suzuki-Miyaura Cross-Coupling of MIDA Boronates." Journal of the American Chemical Society. (Solution for unstable boronic acids).

Sources

Troubleshooting cyclization reactions involving 8-bromoquinoline-7-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the specific challenges associated with cyclizing 8-bromoquinoline-7-acetic acid and its derivatives. This scaffold is a critical intermediate for synthesizing tricyclic fused systems (e.g., pyrrolo[3,2,1-ij]quinolines or benzo[h]quinoline analogues) used in kinase inhibitor and GPCR antagonist discovery.[1]

Topic: Troubleshooting Intramolecular Cyclization & Reactivity Audience: Medicinal Chemists, Process Chemists Status: Active Guide[1]

Diagnostic Decision Tree

Before modifying your reaction conditions, identify your specific failure mode using the workflow below.

TroubleshootingWorkflow Start Start: Reaction Failure CheckSM Check Starting Material (SM) Status Start->CheckSM Branch1 SM Unchanged CheckSM->Branch1 No Conversion Branch2 SM Consumed -> Debrominated Product CheckSM->Branch2 Protodebromination Branch3 SM Consumed -> Black Tar/Polymer CheckSM->Branch3 Decomposition Solubility Issue: Solubility/Zwitterion Action: Esterify Acid Branch1->Solubility Poisoning Issue: Catalyst Poisoning Action: Switch to XPhos/Pd2(dba)3 Branch1->Poisoning SourceH Issue: H-Source Contamination Action: Dry Solvent/Base Branch2->SourceH Thermal Issue: Thermal Instability Action: Lower Temp, Add Radical Scavenger Branch3->Thermal

Figure 1: Diagnostic logic for troubleshooting cyclization failures involving 8-bromoquinoline-7-acetic acid.

Critical Troubleshooting Guides

Issue 1: The "Zwitterion Trap" (Poor Solubility)

Symptom: The starting material (free acid) remains undissolved in common organic solvents (THF, Toluene, DMF) even at elevated temperatures; reaction yields are <5%.[1] Root Cause: 8-bromoquinoline-7-acetic acid exists as a stable zwitterion. The basic quinoline nitrogen protonates the carboxylic acid, forming an inner salt that is insoluble in non-polar media required for transition-metal catalysis.[1]

Solution: Do not attempt direct cyclization on the free acid unless using aqueous/biphasic conditions (which are often detrimental to C-Br activation).

  • Mandatory Esterification: Convert the acid to the methyl or ethyl ester prior to cyclization.[1]

    • Protocol: Reflux in MeOH/EtOH with catalytic H₂SO₄ or SOCl₂.[1] The resulting ester is non-zwitterionic, soluble in toluene/dioxane, and amenable to base-mediated enolization.[1]

  • Alternative - Amide Formation: If the target is a lactam, convert to the amide first.[1] The amide N-H is a competent nucleophile for Buchwald-Hartwig type cyclization onto the C8-Br.

Issue 2: Catalyst Poisoning (Reaction Stalls)

Symptom: Reaction stops at 10-20% conversion.[1] Adding more catalyst has minimal effect.[1] Root Cause: The quinoline nitrogen is a strong ligand.[1] It competes with phosphine ligands for the Pd(0) center, forming an inactive Pd(quinoline)Ln complex.[1] This is exacerbated by the proximity of the C8-Br, which forces the metal into a crowded pocket.[1]

Solution:

  • Ligand Selection: Use bulky, electron-rich phosphines that outcompete the quinoline nitrogen and facilitate oxidative addition to the hindered C8-Br bond.

    • Recommended:XPhos , DavePhos , or P(t-Bu)₃ .[1]

    • Avoid: PPh₃ or dppf (insufficient steric bulk to prevent N-coordination).[1]

  • Catalyst Loading: Increase Pd loading to 5-10 mol%.

  • Lewis Acid Additive: In rare cases, adding a Lewis acid (e.g., ZnCl₂ or Mg(OTf)₂) can sequester the quinoline nitrogen, though this may interfere with the base required for cyclization.[1]

Issue 3: Protodebromination (Side Product)

Symptom: The bromine is lost, yielding quinoline-7-acetic acid ester (des-bromo product) instead of the cyclized product.[1] Root Cause: Beta-hydride elimination from intermediates or abstraction of hydrogen from the solvent/base. This often occurs when the cyclization step (reductive elimination) is slow due to ring strain.[1]

Solution:

  • Solvent Switch: Avoid solvents with abstractable hydrogen atoms (e.g., THF, alcohols).[1] Use Toluene or Xylene .[1]

  • Base Selection: Switch from alkoxides (which can donate hydride via beta-elimination) to inorganic carbonates (Cs₂CO₃ or K₃PO₄).[1]

  • Concentration: Run the reaction at high dilution (0.05 M) to favor intramolecular cyclization over intermolecular side reactions, though protodebromination is often intramolecular or solvent-mediated.

Standardized Protocol: Pd-Catalyzed Intramolecular -Arylation

This protocol assumes the user aims to fuse a ring between C7 (side chain) and C8 (ring) to form a tricyclic system (e.g., a fused cyclopentenone or lactone derivative).[1]

Objective: Cyclization of Ethyl 8-bromoquinoline-7-acetate to the tricyclic ketone.

ParameterSpecificationRationale
Substrate Ethyl 8-bromoquinoline-7-acetateEster prevents zwitterion formation; Ethyl group is a good leaving group if transesterification occurs, but here we target ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

-C arylation.
Catalyst Pd₂(dba)₃ (5 mol%)Source of Pd(0).[1]
Ligand XPhos (10 mol%)Bulky biaryl ligand prevents N-poisoning and speeds up oxidative addition to aryl bromides.[1]
Base Cs₂CO₃ (2.0 equiv)Strong enough to enolize the ester but non-nucleophilic to avoid side reactions.[1]
Solvent Toluene (anhydrous)Non-polar, high boiling point, no acidic protons.[1]
Temp/Time 100°C, 12-18 hHigh energy barrier for forming strained 5-membered fused rings.[1]

Step-by-Step Methodology:

  • Preparation: In a glovebox or under Argon, charge a reaction vial with Ethyl 8-bromoquinoline-7-acetate (1.0 equiv), Cs₂CO₃ (2.0 equiv), Pd₂(dba)₃ (0.05 equiv), and XPhos (0.10 equiv).

  • Solvation: Add anhydrous Toluene (concentration 0.1 M).

  • Degassing: Sparge with Argon for 5 minutes. Oxygen inhibits the catalytic cycle.[1]

  • Heating: Seal the vial and heat to 100°C. Monitor by LC-MS.

    • Checkpoint: If SM persists after 4h, raise temp to 120°C.

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove inorganic salts and Pd black.[1]

  • Purification: Concentrate and purify via flash chromatography. Note that the tricyclic product may be more polar than the ester precursor.[1]

FAQ: Specific Reactivity Questions

Q: Can I use the amide derivative for cyclization? A: Yes. If you convert the acetic acid to an acetamide (-CH₂CONH₂), you can perform an intramolecular Buchwald-Hartwig amidation .[1]

  • Conditions: Use Pd(OAc)₂ / Xantphos / Cs₂CO₃ in Dioxane.[1]

  • Result: This forms a 6-membered lactam ring fused to the 7,8-position (a dihydro-1H-pyrrolo[3,2,1-ij]quinolin-2(4H)-one analogue if N1 is involved, or a benzo-fused lactam).[1]

Q: Why does my reaction turn black immediately? A: Immediate precipitation of "Pd black" indicates ligand dissociation and catalyst decomposition.[1] This confirms that your ligand (e.g., PPh₃) is too weak to stabilize Pd against the chelating quinoline nitrogen.[1] Switch to XPhos or BrettPhos .[1]

Q: Is it possible to do this without Palladium? A: Generally, no.[1] The C8-Br bond is unactivated for nucleophilic aromatic substitution (SNAr) because the quinoline ring is electron-rich (relative to pyridine) and the position is not sufficiently activated unless an electron-withdrawing group (like -NO₂) is at C5 or C6. Radical cyclization (Bu₃SnH/AIBN) is the only viable metal-free alternative, but yields are typically lower due to premature reduction.[1]

References

  • Intramolecular Heck Reaction of Arylbromides

    • Majumdar, K. C., et al. "Intramolecular Heck Reaction of Arylbromides as a Route to Isoquinolinone Derivatives."[1] Connect Journals, 2013.[1]

    • [1]

  • Synthesis of Pyrrolo[3,2,1-ij]quinoline Derivatives

    • Noël, S., et al. "Direct synthesis of tricyclic 5H-pyrido[3,2,1-ij]quinolin-3-one by domino palladium catalyzed reaction."[1] Organic & Biomolecular Chemistry, 2006.[1][2]

  • General Pd-Catalyzed Cyclization of 8-Haloquinolines

    • Matesic, L. "Development of Isatin-based compounds for use in targeted anti-Cancer therapy."[1] University of Wollongong Thesis, 2011.[1][3] (Describes synthesis of pyrrolo[3,2,1-ij]quinoline-1,2-dione from 8-halo precursors).

  • Handling of Zwitterionic Quinoline Acids

    • Sigma-Aldrich Product Data: 8-Bromoquinoline.[1]

    • [1]

Sources

Validation & Comparative

HPLC purity standards for 2-(8-Bromoquinolin-7-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: HPLC Purity Standards for 2-(8-Bromoquinolin-7-yl)acetic acid

Executive Summary

This guide provides a technical comparison and operational framework for selecting and utilizing HPLC purity standards for This compound . As a functionalized quinoline derivative often utilized as a scaffold in medicinal chemistry (e.g., for URAT1 inhibitors or antibacterial agents), this molecule presents specific chromatographic challenges due to its amphoteric nature (basic quinoline nitrogen and acidic carboxylic tail) and the high probability of regioisomeric impurities (e.g., 5-bromo vs. 8-bromo isomers).

Part 1: The Hierarchy of Standards (Comparative Analysis)

In drug development, not all "standards" are created equal. The choice of standard grade directly dictates the validity of your quantitative data.

Comparative Table: Standard Grades & Application Suitability
FeatureISO 17034 CRM (Primary)ISO 17025 Analytical Standard (Secondary)Research Grade (Synthesis Output)
Primary Use Instrument Calibration, Method Validation (ICH Q2)Routine QC, Batch Release, Stability TestingEarly Discovery, Peak Identification
Traceability SI Units (NIST/BIPM traceable)Traceable to CRM (usually)None / Vendor CoA only
Uncertainty Explicitly calculated (Homogeneity + Stability included)Measurement uncertainty onlyUnknown
Assay Method Mass Balance (HPLC + TGA + KF + ROI) or qNMRHPLC Area % (often "As is")HPLC Area %
Critical Deficit High Cost, Low AvailabilityNo stability monitoring post-releaseHigh Risk: Likely contains isomeric impurities (5-Br)
The "Hidden" Risk: Isomeric Purity

For this compound, the primary synthesis risk is bromination at the C5 position rather than C8, or the formation of 5,7-dibromo byproducts.

  • Research Grade: Often reports >95% purity but may co-elute the 5-bromo regioisomer if the HPLC method is not isomer-specific.

  • CRM/Analytical Grade: Must be characterized by 1H-NMR to confirm regiochemistry (C8-H vs C5-H coupling constants).

Part 2: Decision Logic & Selection Workflow

The following decision tree illustrates the selection process for standards based on the development phase.

StandardSelection Start Select Application Phase Discovery Early Discovery / Screening Start->Discovery Validation Method Validation / GMP Release Start->Validation Routine Routine QC / Stability Start->Routine UseRes Use Research Grade (Validate Identity via NMR) Discovery->UseRes UseCRM Use ISO 17034 CRM Validation->UseCRM IsQuant Is Quantitative Accuracy Critical? Routine->IsQuant IsQuant->UseRes No (Qualitative only) Use17025 Use ISO 17025 Analytical Standard IsQuant->Use17025 Yes IsRegio Is Regio-Isomer Separation Proven? IsRegio->UseRes Yes IsRegio->UseCRM No (Risk of Co-elution) UseRes->IsRegio

Figure 1: Decision matrix for selecting the appropriate purity standard grade based on regulatory requirements and risk of isomeric contamination.

Part 3: Critical Method Parameters (The "Proof" of Purity)

To validate a standard for this molecule, one must overcome its Zwitterionic nature. The quinoline nitrogen (pKa ~4.9) is basic, while the acetic acid tail (pKa ~4.5) is acidic.[1]

Column Selection: C18 vs. Phenyl-Hexyl
  • C18 (Standard): Relies on hydrophobic interaction. Often fails to separate the 5-bromo and 8-bromo isomers because their hydrophobicity is nearly identical.

  • Phenyl-Hexyl (Recommended): Utilizes

    
     interactions. The bromine atom's position on the quinoline ring alters the electron density distribution, creating a distinct interaction profile with the phenyl stationary phase.
    
    • Experimental Insight: Phenyl-Hexyl columns typically show a separation factor (

      
      ) of >1.2 for quinoline regioisomers, whereas C18 often shows <1.05.
      
pH Control
  • Low pH (< 3.0): Both the Quinoline N (protonated, cation) and Carboxylic Acid (protonated, neutral) exist. The molecule is cationic.

    • Risk: Cationic quinoline interacts with residual silanols on the column, causing peak tailing.

    • Solution: Use a Charged Surface Hybrid (CSH) column or add Trifluoroacetic Acid (TFA) to suppress silanol activity (though TFA suppresses MS signal).

  • Intermediate pH (4.0 - 6.0): Zwitterionic region. Avoid. Retention times are unstable due to micro-fluctuations in pH.

Part 4: Validated Experimental Protocol

This protocol is designed to validate the purity of a this compound standard, specifically to detect regioisomeric impurities.

Materials
  • Standard: this compound (Target >98% purity).

  • Column: Waters XSelect CSH Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (or equivalent).

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[2]

Step-by-Step Workflow
  • Preparation of Stock Solution:

    • Accurately weigh 10 mg of the standard into a 10 mL volumetric flask.

    • Dissolve in 50:50 Water:Acetonitrile. Note: Sonicate for 5 mins; quinoline derivatives can be slow to dissolve.

    • Final Concentration: 1.0 mg/mL.

  • System Suitability Solution (The "Self-Validating" Step):

    • If a specific 5-bromo isomer standard is unavailable, degrade the standard intentionally:

    • Take 1 mL of stock, add 10 µL of 1N NaOH, heat at 60°C for 1 hour (induces minor degradation/equilibration), then neutralize.

    • Inject this to identify potential degradation products or closely eluting isomers.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[2][3][4]

    • Gradient:

      • 0 min: 5% B

      • 15 min: 95% B

      • 20 min: 95% B

      • 20.1 min: 5% B

    • Detection: UV at 230 nm (strong quinoline absorption) and 254 nm .

    • Temperature: 40°C (Improves mass transfer for the bulky bromo-quinoline).

  • Acceptance Criteria (For a Primary Standard):

    • Main peak purity (via PDA): >99.0%.

    • No single impurity >0.15%.

    • Tailing Factor (

      
      ): 0.8 < 
      
      
      
      < 1.2 (Critical for quantitative accuracy).

Part 5: Troubleshooting & Data Interpretation

Visualizing the Separation Mechanism

The following diagram explains why the Phenyl-Hexyl column is superior for this specific standard validation.

SeparationMechanism Analyte This compound C18 C18 Column (Hydrophobic Only) Analyte->C18 Phenyl Phenyl-Hexyl Column (Pi-Pi + Hydrophobic) Analyte->Phenyl ResultC18 Co-elution of Isomers (Poor Resolution) C18->ResultC18 Similar LogP ResultPhenyl Separation of 8-Br vs 5-Br (High Resolution) Phenyl->ResultPhenyl Distinct Electron Density

Figure 2: Mechanism of action comparison between C18 and Phenyl-Hexyl stationary phases for halogenated quinolines.

Common Issues
  • Peak Tailing:

    • Cause: Interaction between the basic Quinoline Nitrogen and acidic silanols on the silica support.

    • Fix: Switch to a "Charged Surface Hybrid" (CSH) column or increase buffer ionic strength (e.g., use 10mM Ammonium Formate instead of just Formic Acid).

  • Split Peaks:

    • Cause: Sample solvent mismatch.[3]

    • Fix: Ensure the sample diluent matches the initial mobile phase (5% Acetonitrile / 95% Water). Dissolving pure standard in 100% MeOH and injecting it into a 5% organic stream will cause peak distortion.

References

  • International Organization for Standardization. (2016). ISO 17034:2016 - General requirements for the competence of reference material producers.[5] ISO.[6][7] [Link]

  • U.S. Food and Drug Administration (FDA). (2015).[8] Analytical Procedures and Methods Validation for Drugs and Biologics. FDA Guidance for Industry. [Link]

  • PubChem. (n.d.). Compound Summary for this compound (Analog Search). National Library of Medicine. [Link]

  • Waters Corporation. (2020). Separation of Halogenated Isomers using Phenyl-Hexyl Stationary Phases. Application Note. [Link]

  • European Pharmacopoeia (Ph. Eur.). (2023).[8] Chapter 5.12. Reference Standards. EDQM. [Link]

Sources

Mass Spectrometry Fragmentation Pattern of Bromoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the mass spectrometry fragmentation patterns of bromoquinoline derivatives, specifically comparing ionization techniques (EI vs. ESI) and providing mechanistic insights into isomer differentiation.

Executive Summary

Bromoquinoline derivatives are critical scaffolds in medicinal chemistry, serving as precursors for antimalarial (e.g., mefloquine analogs) and anticancer agents. Their mass spectrometric analysis is defined by the unique isotopic signature of bromine (


Br:

Br ≈ 1:1) and the competition between halogen elimination and heterocyclic ring cleavage.

This guide compares the "hard" ionization of Electron Impact (EI) against the "soft" ionization of Electrospray Ionization (ESI) . It demonstrates that while EI provides structural fingerprinting via extensive fragmentation (C-Br cleavage), ESI-MS/MS is required for high-sensitivity quantification and differentiating positional isomers through collision-induced dissociation (CID) energy ramps.

Comparative Analysis: Ionization Techniques
FeatureElectron Impact (EI) Electrospray Ionization (ESI)
Ionization Energy 70 eV (Hard)3–5 kV (Soft)
Primary Ion Type Radical Cation (

)
Protonated Molecule (

)
Isotopic Pattern Distinct 1:1 doublet for

and fragments containing Br.
Distinct 1:1 doublet for

and adducts.
Dominant Fragmentation Spontaneous : Homolytic C-Br bond cleavage (

).
Collision-Induced : Heterolytic cleavage requires MS/MS energy; often dominated by neutral losses (HCN, CO).
Application Structural elucidation; Library matching (NIST).Pharmacokinetic studies; impurity profiling; LC coupling.
Key Limitation Molecular ion (

) may be weak for labile derivatives.
Poor fragmentation without MS/MS (CID).
Fragmentation Mechanisms
3.1. The "Bromine First" Pathway (Dominant in EI)

In electron impact, the high internal energy typically drives the loss of the bromine radical before the degradation of the quinoline ring.

  • Precursor: Molecular Ion (

    
     207/209 for monobromoquinoline).
    
  • Step 1: Homolytic cleavage of the C-Br bond releases a bromine radical (

    
    ).
    
    • Observation: Collapse of the 1:1 isotopic doublet into a singlet at

      
       128 (Quinolinyl cation).
      
  • Step 2: The resulting quinoline cation eliminates hydrogen cyanide (HCN, 27 Da).

    • Observation: Transition from

      
       128 
      
      
      
      
      
      101 (Phenyl cation).
  • Step 3: Further ring disintegration via acetylene loss (C

    
    H
    
    
    
    , 26 Da).
    • Observation:

      
       101 
      
      
      
      
      
      75 (Benzyne-like fragment).
3.2. The "Ring First" Pathway (Competitive)

In substituted bromoquinolines (e.g., 8-hydroxy-5-bromoquinoline), the presence of electron-donating groups can stabilize the C-Br bond, making ring cleavage competitive.

  • Mechanism: Loss of HCN or CO (if oxygenated) occurs retaining the bromine atom.

  • Observation: Fragments retain the 1:1 isotopic pattern (e.g.,

    
     or 
    
    
    
    ).
3.3. Isomer Differentiation (3-Bromo vs. 6-Bromo)

While


 values are identical, relative ion abundances  differ due to the stability of the radical intermediate.
  • 3-Bromoquinoline: The C3 position is electron-deficient due to the proximity to the nitrogen. The C-Br bond is weaker, leading to a lower intensity Molecular Ion (

    
    )  and a higher intensity 
    
    
    
    base peak
    .
  • 6-Bromoquinoline: The C6 position is on the carbocyclic ring, more distant from the nitrogen. The radical cation is more stable, often resulting in the Molecular Ion (

    
    ) being the base peak .
    
Visualization of Fragmentation Pathways

The following diagram illustrates the competing fragmentation pathways for a generic 3-bromoquinoline under EI conditions.

BromoquinolineFragmentation M Molecular Ion (M+.) m/z 207 / 209 (1:1 Ratio) M_Br [M - Br]+ Quinolinyl Cation m/z 128 (Singlet) M->M_Br - Br. (79/81 Da) (Major Pathway) M_HCN [M - HCN]+. Bromo-phenylacetylene m/z 180 / 182 (1:1 Ratio) M->M_HCN - HCN (27 Da) (Minor Pathway) Frag_101 Phenyl Cation m/z 101 M_Br->Frag_101 - HCN (27 Da) M_HCN->Frag_101 - Br. Frag_75 Benzyne Fragment m/z 75 Frag_101->Frag_75 - C2H2 (26 Da)

Figure 1: Competing fragmentation pathways for Bromoquinoline. The solid line represents the dominant "Bromine First" pathway typical in EI.

Experimental Protocol: LC-MS/MS Analysis

This protocol is designed for the identification of bromoquinoline impurities in drug substances using a Triple Quadrupole (QqQ) Mass Spectrometer.

Reagents & Equipment
  • Instrument: Agilent 6400 Series QqQ or Thermo TSQ.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Step-by-Step Workflow
  • Sample Preparation:

    • Dissolve 1 mg of bromoquinoline derivative in 1 mL Methanol (Stock: 1 mg/mL).

    • Dilute to 1 µg/mL with 50:50 Water:Acetonitrile for injection.

  • LC Method:

    • Flow Rate: 0.4 mL/min.

    • Gradient: 5% B (0-1 min)

      
       95% B (1-6 min) 
      
      
      
      Hold (6-8 min).
  • MS Source Parameters (ESI+):

    • Capillary Voltage: 3500 V.

    • Gas Temperature: 300°C.

    • Nebulizer Pressure: 35 psi.

  • MS/MS Acquisition (Product Ion Scan):

    • Precursor Selection: Select the monoisotopic mass of the

      
      Br isotope (e.g., 
      
      
      
      ).
    • Collision Energy (CE) Ramp: Acquire spectra at 10, 20, and 40 eV to distinguish labile fragments.

    • Target Ions: Monitor transition

      
       (Loss of HBr) and 
      
      
      
      (Loss of HBr + HCN).

Note on Self-Validation:

  • System Suitability: Inject a blank followed by the standard. Verify the absence of carryover, as bromo-compounds can stick to stainless steel capillaries.

  • Isotope Check: Always verify the precursor ion has a matching

    
     isotope peak (
    
    
    
    Br) with ~98-100% intensity of the parent peak before MS/MS fragmentation.
Data Summary: Characteristic Ions
Fragment Ion (

)
IdentityRelative Abundance (EI)Origin
207 / 209 Molecular Ion (

)
High (Base peak in 6-bromo)Intact Molecule
128 Quinolinyl CationHigh (Base peak in 3-bromo)Loss of

101 Phenyl CationModerateLoss of

+ HCN
75 Benzyne FragmentLowLoss of

+ HCN + C

H

180 / 182

Very LowLoss of HCN (Retains Br)
Workflow Visualization

ExperimentalWorkflow Sample Sample (1 µg/mL in MeOH) LC LC Separation (C18 Column) Gradient Elution Sample->LC ESI ESI Source (+3.5 kV) Formation of [M+H]+ LC->ESI Q1 Q1 Filter Select m/z 208 (79-Br Isotope) ESI->Q1 CID Collision Cell (Argon Gas) 10-40 eV Ramp Q1->CID Q3 Q3 Scan Detect Fragments (m/z 128, 101) CID->Q3 Data Data Analysis Isotope Ratio Check Library Match Q3->Data

Figure 2: LC-MS/MS workflow for the analysis of bromoquinoline derivatives.

References
  • NIST Mass Spectrometry Data Center. "Quinoline, 3-bromo- Mass Spectrum." NIST Chemistry WebBook, SRD 69. [Link]

  • NIST Mass Spectrometry Data Center. "Quinoline, 6-bromo- Mass Spectrum." NIST Chemistry WebBook, SRD 69. [Link]

  • Kanamori-Kataoka, M., et al. "Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates: 5F-PB-22 and its ten isomers." Forensic Toxicology, 2017. [Link]

  • ChemGuide. "Fragmentation Patterns in the Mass Spectra of Organic Compounds." [Link]

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